ATTO 565 cadaverine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

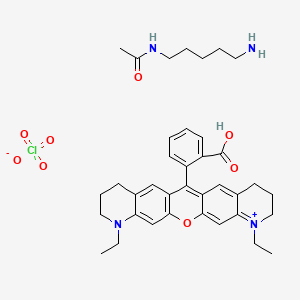

Molekularformel |

C37H47ClN4O8 |

|---|---|

Molekulargewicht |

711.2 g/mol |

IUPAC-Name |

N-(5-aminopentyl)acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate |

InChI |

InChI=1S/C30H30N2O3.C7H16N2O.ClHO4/c1-3-31-13-7-9-19-15-23-27(17-25(19)31)35-28-18-26-20(10-8-14-32(26)4-2)16-24(28)29(23)21-11-5-6-12-22(21)30(33)34;1-7(10)9-6-4-2-3-5-8;2-1(3,4)5/h5-6,11-12,15-18H,3-4,7-10,13-14H2,1-2H3;2-6,8H2,1H3,(H,9,10);(H,2,3,4,5) |

InChI-Schlüssel |

JONGPSIQWXGYED-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1CCCC2=CC3=C(C=C21)OC4=CC5=[N+](CCCC5=CC4=C3C6=CC=CC=C6C(=O)O)CC.CC(=O)NCCCCCN.[O-]Cl(=O)(=O)=O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

ATTO 565 Cadaverine: A Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

ATTO 565 cadaverine (B124047) is a fluorescent probe belonging to the rhodamine family of dyes. It is specifically designed for the enzymatic labeling of biomolecules, offering high sensitivity, photostability, and a strong fluorescence quantum yield. This technical guide provides an in-depth overview of ATTO 565 cadaverine, its physicochemical properties, and detailed protocols for its application in life sciences and drug development.

Core Properties and Spectroscopic Data

This compound is characterized by its strong absorption and high fluorescence, making it an ideal candidate for single-molecule detection and high-resolution microscopy.[1][2] Its cadaverine moiety serves as a primary amine, enabling its use as a substrate for transglutaminases.[3]

Quantitative Data Summary

The key spectroscopic and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Excitation Maximum (λex) | 564 nm[3] |

| Emission Maximum (λem) | 590 nm[3] |

| Molar Extinction Coefficient (εmax) | 1.2 x 10⁵ M⁻¹cm⁻¹[3] |

| Fluorescence Quantum Yield (Φf) | 90%[3] |

| Fluorescence Lifetime (τfl) | 4.0 ns[3] |

| Molecular Weight (MW) | 796 g/mol [3] |

| Correction Factor (CF₂₆₀) | 0.27[3] |

| Correction Factor (CF₂₈₀) | 0.12[3] |

Principle of Transglutaminase-Mediated Labeling

This compound is primarily utilized in transglutaminase-mediated labeling reactions. Transglutaminases (TGases) are enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue in proteins.[4] this compound, with its terminal primary amine, acts as an amine donor substrate, allowing the enzyme to covalently attach the fluorescent dye to accessible glutamine residues on a target protein.[3]

This enzymatic labeling approach offers high specificity, as the reaction is directed by the enzyme to its recognition sites, which are often short peptide tags engineered into the protein of interest. This method can result in a homogeneously labeled protein with a defined degree of labeling.

Caption: Enzymatic labeling of a target protein with this compound mediated by transglutaminase.

Experimental Protocols

The following protocols provide a general framework for the transglutaminase-mediated labeling of a target protein with this compound in vitro. Optimization may be required depending on the specific protein and experimental conditions.

Reagent Preparation

-

Target Protein Solution: Prepare a stock solution of your target protein (containing accessible glutamine residues or a Q-tag) in an appropriate buffer (e.g., 100 mM Tris-HCl, pH 7.5). The protein concentration should typically be in the range of 1-10 µM.

-

This compound Stock Solution: Dissolve this compound in a high-quality, anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1-10 mM. Store the stock solution at -20°C, protected from light and moisture.

-

Transglutaminase Solution: Reconstitute microbial transglutaminase (MTG) or guinea pig liver transglutaminase (gpTGase) in the recommended buffer to the desired concentration (e.g., 0.05 units/µL).

-

Reaction Buffer: A common reaction buffer is 100 mM Tris-HCl, pH 7.5. For mammalian TGases, the buffer should be supplemented with a calcium salt, such as 10 mM CaCl₂.

In Vitro Protein Labeling Protocol

This protocol is based on a final reaction volume of 100 µL.

-

In a microcentrifuge tube, combine the following reagents:

-

Target Protein: X µL (to a final concentration of 10 µM)

-

This compound: Y µL (to a final concentration of 1 mM)

-

Reaction Buffer: Z µL (to bring the volume to 99 µL)

-

(If using gpTGase) 1 M CaCl₂: 1 µL (to a final concentration of 10 mM)

-

-

Mix the components gently by pipetting.

-

Initiate the reaction by adding 1 µL of the transglutaminase solution (0.05 units).

-

Incubate the reaction mixture at room temperature or 37°C for 1 to 2 hours, or overnight if necessary. Protect the reaction from light.

-

Optional: Stop the reaction by adding a transglutaminase inhibitor or by heat inactivation (e.g., 70°C for 10 minutes), though the latter may affect protein integrity.

Purification of the Labeled Protein

After the labeling reaction, it is crucial to remove the unreacted this compound and the transglutaminase.

-

Use a desalting column or spin column (e.g., with a molecular weight cutoff of 5-10 kDa) to separate the labeled protein from the smaller, unreacted dye molecules.

-

Alternatively, perform dialysis against a suitable buffer (e.g., PBS) overnight at 4°C.

-

For higher purity, affinity chromatography can be used if the target protein has an affinity tag.

Characterization of the Labeled Protein

-

Spectroscopy: Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and 564 nm (for dye concentration). The degree of labeling (DOL) can be calculated using the molar extinction coefficients of the protein and ATTO 565.

-

SDS-PAGE: Run the labeled protein on an SDS-PAGE gel. Visualize the fluorescently labeled protein using a gel imager with the appropriate excitation and emission filters. The gel can then be stained with a total protein stain (e.g., Coomassie Blue) to confirm the presence of the protein.

References

ATTO 565 Cadaverine: A Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties of ATTO 565 cadaverine (B124047), a fluorescent probe belonging to the rhodamine class of dyes. This document details its photophysical characteristics, provides experimental protocols for its use in enzymatic labeling, and illustrates a typical workflow for its application in bioconjugation and analysis.

Core Photophysical Properties of ATTO 565

ATTO 565 is recognized for its strong absorption, high fluorescence quantum yield, and significant thermal and photochemical stability, making it an excellent candidate for demanding fluorescence-based applications, including single-molecule detection and high-resolution microscopy.[1][2] The cadaverine derivative of ATTO 565 is specifically designed as a highly efficient amine donor substrate for transglutaminases, enabling enzymatic incorporation into proteins and other biomolecules.[1]

Quantitative Spectral Data

The key photophysical parameters of ATTO 565 are summarized in the table below, providing a quick reference for experimental design and setup. Note that slight variations in excitation and emission maxima can be observed depending on the measurement conditions and instrumentation.

| Property | Value | References |

| Maximum Excitation Wavelength (λabs) | 562 - 564 nm | [3][4][5] |

| Maximum Emission Wavelength (λem) | 589 - 592 nm | [3][4][5] |

| Molar Extinction Coefficient (εmax) | 1.2 x 105 M-1cm-1 | [3][4] |

| Fluorescence Quantum Yield (ηfl) | 90% | [3][4] |

| Fluorescence Lifetime (τfl) | 4.0 ns | [3] |

| Correction Factor (CF260) | 0.27 | [3] |

| Correction Factor (CF280) | 0.12 | [3] |

Experimental Protocols

ATTO 565 cadaverine is primarily utilized in transglutaminase-mediated labeling reactions. Transglutaminases are enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue within a protein or peptide and a primary amine, such as the one provided by this compound.[6][7] This enables site-specific labeling of proteins that either naturally contain accessible glutamine residues or have been genetically engineered to include a transglutaminase recognition sequence (Q-tag).[8]

General Protocol for Transglutaminase-Mediated Protein Labeling

This protocol provides a general procedure for the enzymatic labeling of a target protein with this compound. Optimization of reaction conditions, including enzyme and substrate concentrations, temperature, and incubation time, may be necessary for specific proteins and applications.

Materials:

-

Target protein containing an accessible glutamine residue or a Q-tag.

-

This compound.

-

Transglutaminase (e.g., microbial or guinea pig liver transglutaminase).

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5).

-

Calcium Chloride (CaCl2) solution (typically 10 mM, as required by the specific transglutaminase).

-

Quenching Buffer (e.g., EDTA solution to chelate Ca2+ and inactivate the enzyme).

-

Purification column (e.g., size-exclusion chromatography) to remove excess dye and enzyme.

Procedure:

-

Reagent Preparation:

-

Dissolve the target protein in the Reaction Buffer to a final concentration of 1-10 µM.

-

Prepare a stock solution of this compound in a suitable solvent like DMSO or DMF.

-

Reconstitute the transglutaminase in the appropriate buffer as per the manufacturer's instructions.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the target protein, this compound (typically at a 10- to 50-fold molar excess to the protein), and CaCl2 to the final desired concentrations in the Reaction Buffer.

-

Initiate the reaction by adding the transglutaminase to the mixture. A typical starting concentration for the enzyme is 0.05 units per 100 µl of reaction volume.

-

Incubate the reaction mixture at room temperature or 37°C for 1-2 hours, or overnight at room temperature.[7] Protect the reaction from light.

-

-

Reaction Quenching:

-

Stop the reaction by adding the Quenching Buffer to a final concentration sufficient to inactivate the transglutaminase (e.g., 20 mM EDTA).

-

-

Purification:

-

Separate the labeled protein from the unreacted this compound and the transglutaminase using size-exclusion chromatography or another suitable purification method.

-

Collect the fractions containing the labeled protein, which can often be identified by its color.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of ATTO 565 (around 564 nm). The DOL can be calculated using the Beer-Lambert law and the correction factor for the dye's absorbance at 280 nm.

-

Mandatory Visualizations

Experimental Workflow for Protein Labeling and Analysis

The following diagram illustrates a typical workflow for the enzymatic labeling of a target protein with this compound, followed by purification and downstream analysis.

References

- 1. leica-microsystems.com [leica-microsystems.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. leica-microsystems.com [leica-microsystems.com]

- 4. FluoroFinder [app.fluorofinder.com]

- 5. Spectrum [Atto 565] | AAT Bioquest [aatbio.com]

- 6. static1.squarespace.com [static1.squarespace.com]

- 7. academic.oup.com [academic.oup.com]

- 8. pubs.acs.org [pubs.acs.org]

ATTO 565 Cadaverine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of ATTO 565 cadaverine (B124047), a fluorescent probe designed for the investigation of transglutaminase (TGase) activity and other biological applications. We will cover its spectral and physical properties, detailed experimental protocols for its use in transglutaminase assays, and its application in studying relevant signaling pathways.

Core Properties of ATTO 565 Cadaverine

ATTO 565 is a rhodamine-based fluorescent dye characterized by its high thermal and photo-stability, strong absorption, and high fluorescence quantum yield. The cadaverine moiety serves as a primary amine, making it an excellent substrate for transglutaminases.

Spectral and Photophysical Data

The key spectral and photophysical properties of this compound are summarized in the table below. These values are crucial for designing and executing fluorescence-based experiments.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 564 nm | [1][2] |

| Emission Maximum (λem) | 590 nm | [1][2] |

| Molar Extinction Coefficient (ε) | 1.2 x 10^5 M^-1 cm^-1 | [1][2] |

| Fluorescence Quantum Yield (Φ) | 90% | [1][2] |

| Fluorescence Lifetime (τ) | 4.0 ns | [1][2] |

| Molecular Weight | 796 g/mol | [2] |

Transglutaminase-Mediated Labeling

Transglutaminases are a family of enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue in proteins. This compound acts as an amine donor, allowing its fluorescent moiety to be incorporated into proteins or other molecules containing reactive glutamine residues.

Experimental Protocols

In Vitro Transglutaminase Activity Assay using a Fluorescence Microplate Reader

This protocol is adapted from established methods for measuring transglutaminase activity using fluorescent amine substrates. It is designed for a 96-well plate format, enabling high-throughput screening of enzyme activity or inhibitor efficacy.

Materials:

-

This compound

-

Transglutaminase (e.g., tissue transglutaminase, TG2)

-

N,N-dimethylcasein (amine-acceptor substrate)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂ and 1 mM DTT

-

Stop Solution: 50 mM EDTA in PBS

-

Black, clear-bottom 96-well microplate

-

Fluorescence microplate reader with appropriate filters for ATTO 565 (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

-

Dissolve N,N-dimethylcasein in the Assay Buffer to a final concentration of 1 mg/mL.

-

Prepare serial dilutions of the transglutaminase enzyme in Assay Buffer.

-

-

Set up the Reaction:

-

In each well of the microplate, add the following in order:

-

50 µL of N,N-dimethylcasein solution.

-

10 µL of this compound (diluted in Assay Buffer to a final concentration of 50 µM).

-

20 µL of Assay Buffer (for control wells) or inhibitor solution.

-

20 µL of the transglutaminase enzyme dilution.

-

-

-

Incubation:

-

Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically.

-

-

Stop the Reaction:

-

Add 50 µL of Stop Solution to each well to chelate the Ca²⁺ and halt the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity in each well using the microplate reader.

-

-

Data Analysis:

-

Subtract the fluorescence of the no-enzyme control wells from the values of the experimental wells.

-

Plot the fluorescence intensity against the enzyme concentration to determine the enzyme activity. For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration.

-

Signaling Pathways Involving Transglutaminase

Transglutaminase 2 (TG2) is implicated in various cellular processes, including apoptosis and extracellular matrix (ECM) stabilization. This compound can be a valuable tool to study the enzymatic activity of TG2 in these pathways.

Role of Transglutaminase 2 in Apoptosis

In response to certain apoptotic stimuli, intracellular calcium levels rise, leading to the activation of TG2. Activated TG2 cross-links intracellular proteins, forming a stable, detergent-insoluble protein scaffold that contributes to the structural features of the apoptotic cell.

Transglutaminase 2 in Extracellular Matrix Stabilization

TG2 is also secreted into the extracellular space where it cross-links various ECM components, such as fibronectin and collagen. This cross-linking enhances the mechanical stability of the ECM and influences cell adhesion and migration.

References

ATTO 565 Cadaverine: A Technical Guide to Quantum Yield and Photostability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photophysical properties of ATTO 565 cadaverine (B124047), a fluorescent probe belonging to the rhodamine class of dyes. This document focuses on its fluorescence quantum yield and photostability, which are critical parameters for its application in quantitative and sensitive fluorescence-based assays. Detailed experimental protocols for the characterization of these properties are provided, alongside a discussion of its application in studying enzyme-mediated signaling pathways.

Core Photophysical Properties of ATTO 565

ATTO 565 is renowned for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability, making it suitable for a wide range of applications, including single-molecule detection and high-resolution microscopy.[1][2][3][4][5][6][7][8][9] The cadaverine derivative of ATTO 565 serves as a fluorescent amine donor substrate, particularly for transglutaminases, enabling the investigation of their enzymatic activity.[9]

Quantitative Data Summary

| Parameter | Value | Reference |

| Fluorescence Quantum Yield (ηfl) | 90% | [2][4][6] |

| Absorption Maximum (λabs) | 564 nm | [2][4][10] |

| Emission Maximum (λfl) | 590 nm | [2][4][10] |

| Molar Extinction Coefficient (εmax) | 1.2 x 105 M-1cm-1 | [2] |

| Fluorescence Lifetime (τfl) | 4.0 ns | [2] |

Experimental Protocols

Accurate determination of the quantum yield and photostability of ATTO 565 cadaverine is essential for its effective use in quantitative assays. The following sections provide detailed methodologies for these measurements.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield is the most common method for determining the quantum yield of a fluorescent compound.[3][5][8] It involves comparing the fluorescence intensity of the sample to a well-characterized standard with a known quantum yield.

1. Materials and Equipment:

-

This compound

-

Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS), ethanol)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

1 cm path length quartz cuvettes

2. Procedure:

-

Prepare a series of dilutions of both the this compound and the quantum yield standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Record the absorbance at the chosen excitation wavelength (e.g., 540 nm).

-

Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements. Ensure that the excitation and emission slit widths are kept constant for all measurements.

-

Integrate the area under the emission spectra for both the sample and the standard solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard. The resulting plots should be linear.

-

Calculate the quantum yield (ΦX) of this compound using the following equation:

ΦX = ΦST * (mX / mST) * (nX2 / nST2)

Where:

-

ΦST is the quantum yield of the standard.

-

mX and mST are the slopes of the linear fits for the sample and standard, respectively.

-

nX and nST are the refractive indices of the sample and standard solutions (if different solvents are used).

-

Workflow for Quantum Yield Determination

References

- 1. A Novel Mechanism by Which Tissue Transglutaminase Activates Signaling Events That Promote Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. agilent.com [agilent.com]

- 4. Transglutaminases: nature's biological glues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Photobleaching absorbed Rhodamine B to improve temperature measurements in PDMS microchannels - Lab on a Chip (RSC Publishing) DOI:10.1039/B805172K [pubs.rsc.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 9. leica-microsystems.com [leica-microsystems.com]

- 10. Making sure you're not a bot! [opus4.kobv.de]

The Photophysics of ATTO 565: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of the ATTO 565 fluorescent dye. ATTO 565, a rhodamine-based dye, is a powerful tool in a multitude of fluorescence-based applications, including advanced microscopy and single-molecule detection.[1] Its popularity stems from its exceptional brightness, high photostability, and strong absorption of light.[2][3] This document details its core photophysical characteristics, provides experimental protocols for its use, and visualizes key processes to facilitate a deeper understanding of its function.

Core Photophysical Properties of ATTO 565

ATTO 565 is characterized by its strong absorption and emission in the orange-red region of the visible spectrum.[4] Its rigid molecular structure contributes to its high fluorescence quantum yield and photostability.[5] The key photophysical parameters of ATTO 565 are summarized in the table below, providing essential data for designing and interpreting fluorescence experiments.

| Property | Value | References |

| Maximum Excitation Wavelength (λ_abs_) | 564 nm | [6][7] |

| Maximum Emission Wavelength (λ_em_) | 590 nm | [6][7] |

| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹ | [6][7] |

| Fluorescence Quantum Yield (Φ_f_) | 90% | [2][6][7] |

| Fluorescence Lifetime (τ_fl_) | 4.0 ns | [1][7] |

| Stokes Shift | 26 nm | [2][6] |

Understanding the Photophysics: The Jablonski Diagram

The interaction of light with a fluorescent molecule like ATTO 565 can be visualized using a Jablonski diagram. This diagram illustrates the electronic and vibrational states of a molecule and the transitions between them. Upon absorption of a photon, the molecule is excited from its ground electronic state (S₀) to a higher electronic state (S₁). It then rapidly relaxes to the lowest vibrational level of the excited state through internal conversion and vibrational relaxation. From this state, it can return to the ground state via several pathways, including fluorescence (the emission of a photon) or non-radiative decay. Intersystem crossing to a triplet state (T₁) can also occur, which can lead to phosphorescence or photobleaching.

Caption: A simplified Jablonski diagram illustrating the electronic transitions of a fluorophore.

Experimental Protocols

Accurate characterization of the photophysical properties of ATTO 565 requires precise experimental methodologies. Below are detailed protocols for key experiments.

Protein Labeling with ATTO 565 NHS Ester

This protocol outlines a general procedure for labeling proteins with ATTO 565 N-hydroxysuccinimidyl (NHS) ester, which reacts with primary amines on the protein surface.

Materials:

-

ATTO 565 NHS ester (dissolved in anhydrous DMSO or DMF)

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Spectrophotometer

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.

-

Prepare Dye Solution: Immediately before use, dissolve the ATTO 565 NHS ester in DMSO or DMF to a concentration of 1-10 mg/mL.

-

Labeling Reaction: Add the dye solution to the protein solution while gently stirring. A 10- to 20-fold molar excess of the dye is typically used.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column. The first colored fraction contains the conjugated protein.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for ATTO 565).

Caption: Workflow for labeling proteins with ATTO 565 NHS ester.

Measurement of Photostability

This protocol provides a general method for assessing the photostability of ATTO 565 by measuring its photobleaching rate.

Materials:

-

ATTO 565-labeled sample (e.g., protein, oligonucleotide) immobilized on a microscope slide or in solution.

-

Fluorescence microscope with a suitable laser line (e.g., 561 nm) and detector.

-

Image analysis software.

Procedure:

-

Sample Preparation: Prepare the ATTO 565-labeled sample for microscopy.

-

Image Acquisition:

-

Locate a region of interest (ROI) containing the fluorescent sample.

-

Set the microscope parameters (laser power, exposure time, etc.) to the desired levels for your experiment.

-

Acquire a time-lapse series of images of the ROI under continuous illumination.

-

-

Data Analysis:

-

Measure the mean fluorescence intensity within the ROI for each image in the time series.

-

Plot the normalized fluorescence intensity as a function of time.

-

Fit the decay curve to an exponential function to determine the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).

-

General Experimental Workflow for Fluorescence Microscopy

The exceptional photophysical properties of ATTO 565 make it a versatile probe for various fluorescence microscopy applications. A general workflow for a typical imaging experiment is outlined below.

Caption: A general workflow for a fluorescence microscopy experiment using ATTO 565.

References

- 1. leica-microsystems.com [leica-microsystems.com]

- 2. mdpi.com [mdpi.com]

- 3. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]

- 6. preprints.org [preprints.org]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to ATTO 565 Cadaverine for Enzyme Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ATTO 565 cadaverine (B124047) as a fluorescent substrate for the site-specific labeling of enzymes and other proteins through the action of transglutaminases. It covers the fundamental properties of the fluorophore, detailed methodologies for enzymatic conjugation, and the necessary tools for visualizing the labeling process.

Introduction: Transglutaminase-Mediated Protein Labeling

Transglutaminases (TGases) are a class of enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue.[1] Crucially for bio-conjugation, TGases exhibit broad specificity for their amine-containing substrate, allowing for the incorporation of various primary amine-functionalized molecules, such as fluorescent probes.[1] This enables the site-specific labeling of proteins that either naturally contain accessible glutamine residues or have been engineered to include a specific "Q-tag".[2][3] Guinea pig liver transglutaminase (gpTGase) is a commonly used TGase for this purpose.[1][2]

ATTO 565 cadaverine is a fluorescent probe belonging to the rhodamine family of dyes.[4][5] It features a cadaverine linker, which provides the primary amine necessary for it to act as a substrate for transglutaminases.[4] This allows for the covalent attachment of the bright and photostable ATTO 565 fluorophore to a target protein.[6]

Properties of this compound

ATTO 565 is a bright and photostable fluorescent dye, making it well-suited for a variety of applications, including fluorescence microscopy, single-molecule detection, and flow cytometry.[5][7] Its key characteristics are summarized in the table below.

| Property | Value | Reference |

| Excitation Maximum (λex) | 564 nm | [4] |

| Emission Maximum (λem) | 590 nm | [4] |

| Molar Extinction Coefficient (εmax) | 1.2 x 10^5 M-1 cm-1 | [4][7] |

| Fluorescence Quantum Yield (ηfl) | 90% | [4][7] |

| Fluorescence Lifetime (τfl) | 4.0 ns | [4] |

| Molecular Weight | 796 g/mol | [4] |

Enzymatic Labeling of Proteins with this compound

The following section details the experimental protocols for the site-specific labeling of a target protein containing an accessible glutamine residue or a Q-tag using this compound and transglutaminase.

Site-Specific Labeling with Q-tags

For precise control over the labeling site, proteins can be genetically engineered to include a short peptide sequence known as a Q-tag, which serves as an efficient substrate for transglutaminase.

Commonly Used Q-tag Sequences:

| Q-tag | Sequence |

| Q1 | PNPQLPF |

| Q2 | PKPQQFM |

| Q3 | GQQQLG |

Experimental Protocol: In Vitro Protein Labeling

This protocol provides a general framework for the labeling of a Q-tagged protein with this compound. Optimization of reagent concentrations and reaction times may be necessary for specific target proteins.

Materials:

-

Q-tagged target protein

-

This compound

-

Guinea Pig Liver Transglutaminase (gpTGase)

-

Calcium Chloride (CaCl₂)

-

Reaction Buffer (e.g., Tris buffer, pH 7.5)

-

Quenching Buffer (e.g., EDTA)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the Q-tagged protein in the reaction buffer.

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare a stock solution of gpTGase in a suitable buffer.

-

Prepare a stock solution of CaCl₂.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the Q-tagged protein, this compound, and CaCl₂ in the reaction buffer.

-

Initiate the reaction by adding gpTGase.

-

Incubate the reaction mixture at the desired temperature (e.g., 37°C) for a specific duration (e.g., 1-2 hours).

-

-

Reaction Quenching:

-

Stop the reaction by adding a quenching buffer containing a chelating agent like EDTA to sequester the Ca²⁺ ions, which are essential for TGase activity.

-

-

Purification:

-

Separate the labeled protein from unreacted this compound and the transglutaminase using a suitable purification method, such as size-exclusion chromatography.

-

-

Analysis:

-

Confirm the successful labeling of the target protein by methods such as SDS-PAGE with fluorescence imaging and UV-Vis spectroscopy.

-

Visualizing the Process

Transglutaminase-Mediated Labeling Workflow

Caption: Workflow for transglutaminase-mediated protein labeling.

Enzymatic Reaction Mechanism

Caption: Transglutaminase-catalyzed labeling reaction.

References

- 1. Transglutaminase-catalyzed site-specific conjugation of small-molecule probes to proteins in vitro and on the surface of living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design of a glutamine substrate tag enabling protein labelling mediated by Bacillus subtilis transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. leica-microsystems.com [leica-microsystems.com]

- 5. leica-microsystems.com [leica-microsystems.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note: Site-Specific Protein Labeling using ATTO 565 Cadaverine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific labeling of proteins with fluorescent probes is a powerful tool for studying protein function, localization, and interactions. ATTO 565, a bright and photostable rhodamine-based dye, is well-suited for a variety of fluorescence microscopy applications, including super-resolution techniques.[1][2][3] ATTO 565 cadaverine (B124047) is an amine-functionalized derivative that serves as an excellent substrate for transglutaminases, enabling the covalent and site-specific attachment of the dye to a target protein.[4][5] This application note provides a detailed protocol for the transglutaminase-mediated labeling of proteins with ATTO 565 cadaverine, purification of the conjugate, and determination of the degree of labeling.

Transglutaminases catalyze the formation of a stable isopeptide bond between the γ-carboxamide group of a glutamine residue within a protein and a primary amine, such as the one present in this compound.[6] For enhanced specificity, proteins are often engineered to contain a short recognition sequence, or "Q-tag," which serves as an efficient substrate for the enzyme.[4]

Quantitative Data Summary

The following tables summarize the key optical properties of ATTO 565 and typical reaction parameters for transglutaminase-mediated protein labeling.

Table 1: Optical Properties of ATTO 565

| Property | Value | Reference(s) |

| Maximum Excitation Wavelength (λmax) | ~564 nm | [6][7] |

| Maximum Emission Wavelength (λem) | ~590 nm | [6][7] |

| Molar Extinction Coefficient (ε) at λmax | 120,000 M-1cm-1 | [6][7][8] |

| Correction Factor (CF280 = ε280/εmax) | 0.12 | [7][9] |

| Fluorescence Quantum Yield (η) | ~90% | [6] |

Table 2: Typical Reaction Parameters for Transglutaminase-Mediated Labeling

| Parameter | Microbial Transglutaminase (MTG) | Mammalian Transglutaminase (e.g., gpTGase) | Reference(s) |

| Enzyme Source | e.g., Streptomyces mobaraensis | e.g., Guinea Pig Liver (gpTGase) | [10][11] |

| pH Optimum | 6.0 - 7.0 | 7.0 - 8.0 | [12][13] |

| Temperature | 37 - 50 °C | 37 °C | [4][12] |

| Cofactor Requirement | Ca2+-independent | Ca2+-dependent (typically 5-10 mM) | [4][12][14] |

| Typical Reaction Time | 30 min - 2 hours | 30 min - 2 hours | [4][11] |

| Relative Deamidation Activity | Lower | Higher | [10][15] |

Experimental Protocols

Protocol 1: Transglutaminase-Mediated Protein Labeling with this compound

This protocol outlines the general steps for labeling a Q-tagged protein with this compound using microbial transglutaminase (MTG).

Materials:

-

Purified Q-tagged protein in a suitable buffer (e.g., PBS, Tris-HCl), free of primary amines.

-

This compound

-

Microbial Transglutaminase (MTG)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Stop Solution (e.g., 50 mM EDTA for quenching any residual metalloproteases if MTG preparation is not pure; for specific MTG inhibitors, follow manufacturer's recommendation).

Procedure:

-

Prepare Protein Solution: Dissolve the Q-tagged protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

Prepare this compound Stock Solution: Dissolve this compound in an appropriate solvent like DMSO to a concentration of 1-10 mM.

-

Set up the Labeling Reaction:

-

In a microcentrifuge tube, combine the protein solution and this compound stock solution. A molar excess of the dye (e.g., 10 to 50-fold) over the protein is recommended to ensure efficient labeling.

-

Add MTG to the reaction mixture. The optimal enzyme concentration should be determined empirically, but a starting point of 0.1-1 U of MTG per mg of protein can be used.

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing. The optimal incubation time may vary depending on the protein and desired degree of labeling.

-

Stop the Reaction: Terminate the reaction by adding the appropriate Stop Solution.

Protocol 2: Purification of the Labeled Protein

It is crucial to remove the unreacted this compound and the transglutaminase from the labeled protein. Gel filtration chromatography is a commonly used method.

Materials:

-

Gel filtration column (e.g., Sephadex G-25)

-

Elution Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Equilibrate the Column: Equilibrate the gel filtration column with at least 3-5 column volumes of Elution Buffer.

-

Load the Sample: Carefully load the stopped labeling reaction mixture onto the column.

-

Elute the Labeled Protein: Elute the protein with the Elution Buffer. The labeled protein will typically elute in the void volume, while the smaller, unreacted dye molecules will be retained and elute later.

-

Collect Fractions: Collect fractions and monitor the elution of the labeled protein by measuring the absorbance at 280 nm (for protein) and 564 nm (for ATTO 565).

-

Pool and Concentrate: Pool the fractions containing the purified labeled protein. If necessary, concentrate the protein using a suitable method (e.g., centrifugal concentrators).

Protocol 3: Determination of the Degree of Labeling (DOL)

The DOL, which represents the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.[4][5][16]

Procedure:

-

Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and 564 nm (A564) using a UV-Vis spectrophotometer.

-

Calculate Protein Concentration:

-

The absorbance at 280 nm is a combination of the absorbance of the protein and the ATTO 565 dye. A correction factor is needed to account for the dye's absorbance at this wavelength.

-

Corrected A280 = A280 - (A564 × CF280)

-

Protein Concentration (M) = Corrected A280 / εprotein

-

Where εprotein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate Dye Concentration:

-

Dye Concentration (M) = A564 / εdye

-

Where εdye for ATTO 565 is 120,000 M-1cm-1.

-

-

-

Calculate Degree of Labeling (DOL):

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

An optimal DOL is typically between 1 and 3 to ensure sufficient signal without causing quenching or affecting protein function.[1]

Visualizations

Caption: Experimental workflow for this compound protein labeling.

Caption: Transglutaminase-catalyzed protein labeling reaction.

Caption: Simplified NF-κB signaling pathway. ATTO 565 labeled p50 can be used to study its dynamics and interactions.

References

- 1. support.nanotempertech.com [support.nanotempertech.com]

- 2. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. leica-microsystems.com [leica-microsystems.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. leica-microsystems.com [leica-microsystems.com]

- 8. spectra.arizona.edu [spectra.arizona.edu]

- 9. leica-microsystems.com [leica-microsystems.com]

- 10. Comparison of Deamidation Activity of Transglutaminases | Semantic Scholar [semanticscholar.org]

- 11. Comparison of substrate specificities of transglutaminases using synthetic peptides as acyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design of a glutamine substrate tag enabling protein labelling mediated by Bacillus subtilis transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of a microbial transglutaminase enabling highly site-specific labeling of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimised methods (SDS/PAGE and LC‐MS) reveal deamidation in all examined transglutaminase‐mediated reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

Application Note: Site-Specific Antibody Labeling with ATTO 565 Cadaverine using Microbial Transglutaminase

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of fluorescent dyes to antibodies is a cornerstone technique in a wide array of biological research and diagnostic applications, including flow cytometry, immunofluorescence microscopy, and immunoassays. Achieving a precise and consistent degree of labeling (DOL) at specific sites on the antibody is crucial for preserving its antigen-binding affinity and ensuring reproducible results. Traditional labeling methods often target primary amines on lysine (B10760008) residues, which can lead to heterogeneous products with varying DOL and potential inactivation of the antibody.[1]

This application note provides a detailed protocol for the site-specific labeling of antibodies with ATTO 565 cadaverine (B124047) using microbial transglutaminase (mTG). ATTO 565 is a bright and photostable rhodamine-based fluorescent dye.[1][2] Its cadaverine derivative serves as a primary amine donor substrate for transglutaminase.[2] This enzymatic approach offers a significant advantage by catalyzing the formation of a stable isopeptide bond between the γ-carboxamide group of a specific glutamine residue on the antibody and the primary amine of ATTO 565 cadaverine.[3] For many IgG antibodies, microbial transglutaminase specifically targets a conserved glutamine residue (Q295) in the Fc region, ensuring a homogenous labeling pattern and preserving the antigen-binding sites.[4][5] This method allows for the production of antibody-dye conjugates with a well-defined stoichiometry, leading to more reliable and quantitative downstream applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for ATTO 565 and the recommended parameters for the labeling reaction.

| Parameter | Value | Reference(s) |

| ATTO 565 Spectral Properties | ||

| Excitation Maximum (λex) | 564 nm | [1] |

| Emission Maximum (λem) | 590 nm | [1] |

| Molar Extinction Coefficient (ε) at λex | 120,000 M⁻¹cm⁻¹ | [1][6] |

| Fluorescence Quantum Yield (η) | ~90% | [7] |

| Correction Factor (CF₂₈₀ = ε₂₈₀/ε_max) | 0.12 | [6] |

| Recommended Labeling Parameters | ||

| Molar Excess of this compound | 30-fold | [8] |

| Microbial Transglutaminase Concentration | 4 U/mg of antibody | [8] |

| Recommended Antibody Concentration | 0.25 mg/mL | [8] |

Experimental Protocol

This protocol details the methodology for the site-specific labeling of an antibody with this compound using microbial transglutaminase.

Materials and Reagents

-

Antibody to be labeled (in an amine-free buffer, e.g., PBS)

-

This compound

-

Microbial transglutaminase (mTG)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Protein A affinity chromatography column or size-exclusion chromatography (SEC) column for purification

-

Spectrophotometer

-

0.1 M Glycine solution (optional, for quenching)

Experimental Workflow Diagram

Caption: Workflow for labeling antibodies with this compound.

Step-by-Step Procedure

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer such as PBS. If the buffer contains primary amines (e.g., Tris), dialyze the antibody against PBS.

-

Adjust the antibody concentration to 0.25 mg/mL in PBS.[8]

-

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

-

Store the stock solution at -20°C, protected from light and moisture.

-

-

Enzymatic Labeling Reaction:

-

In a microcentrifuge tube, combine the antibody solution, this compound, and microbial transglutaminase.

-

For a typical reaction, use a 30-fold molar excess of this compound over the antibody.[8]

-

Add microbial transglutaminase to a final concentration of 4 units per milligram of antibody.[8]

-

Incubate the reaction mixture overnight at room temperature with gentle shaking.[8]

-

-

Purification of the Labeled Antibody:

-

After incubation, purify the labeled antibody from the unreacted dye and enzyme. This can be achieved using either protein A affinity chromatography or size-exclusion chromatography (SEC).

-

For Protein A purification: Apply the reaction mixture to a Protein A column. Wash the column extensively with PBS to remove unbound dye and enzyme. Elute the labeled antibody according to the manufacturer's instructions.

-

For SEC: Apply the reaction mixture to a size-exclusion column (e.g., Sephadex G-25) equilibrated with PBS. The labeled antibody will elute in the earlier fractions, while the smaller, unbound dye molecules will elute later.

-

Collect the colored fractions corresponding to the labeled antibody.

-

-

Characterization of the Labeled Antibody:

-

Measure the absorbance of the purified labeled antibody at 280 nm (for protein concentration) and 564 nm (for ATTO 565 concentration) using a spectrophotometer.

-

Calculate the Degree of Labeling (DOL) using the following formulas:

-

Concentration of Antibody (M): [Antibody] = (A₂₈₀ - (A₅₆₄ × CF₂₈₀)) / ε_protein

-

Concentration of Dye (M): [Dye] = A₅₆₄ / ε_dye

-

Degree of Labeling (DOL): DOL = [Dye] / [Antibody]

-

-

Where:

-

A₂₈₀ and A₅₆₄ are the absorbances at 280 nm and 564 nm, respectively.

-

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (0.12 for ATTO 565).[6]

-

ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).

-

ε_dye is the molar extinction coefficient of ATTO 565 at 564 nm (120,000 M⁻¹cm⁻¹).[1][6]

-

-

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the enzymatic reaction mechanism for labeling an antibody with this compound.

Caption: Transglutaminase-mediated antibody labeling mechanism.

Conclusion

The use of microbial transglutaminase to label antibodies with this compound provides a robust and reliable method for producing homogeneously labeled conjugates. This site-specific approach minimizes the potential for antibody inactivation and ensures a consistent degree of labeling, which is critical for quantitative applications. The detailed protocol and characterization methods provided in this application note will enable researchers to generate high-quality fluorescently labeled antibodies for their specific research needs.

References

- 1. mdpi.com [mdpi.com]

- 2. leica-microsystems.com [leica-microsystems.com]

- 3. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. academic.oup.com [academic.oup.com]

- 6. leica-microsystems.com [leica-microsystems.com]

- 7. leica-microsystems.com [leica-microsystems.com]

- 8. Antibody and antibody fragments site-specific conjugation using new Q-tag substrate of bacterial transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]

ATTO 565 Cadaverine: A Versatile Fluorescent Probe for Live-Cell Imaging of Transglutaminase Activity and Autophagy

Abstract

ATTO 565 cadaverine (B124047) is a bright and photostable fluorescent probe that serves as an excellent tool for investigating dynamic cellular processes in live-cell imaging. As a derivative of the rhodamine dye ATTO 565, it possesses superior optical properties, making it suitable for a range of fluorescence microscopy techniques, including confocal and super-resolution microscopy.[1] This application note provides detailed protocols for the use of ATTO 565 cadaverine in two key live-cell imaging applications: the detection of transglutaminase activity and the labeling of autophagic vesicles. The protocols are designed for researchers in cell biology, drug discovery, and related fields.

Introduction

Live-cell imaging allows for the real-time visualization of cellular processes, providing invaluable insights into the dynamic nature of biological systems. The choice of fluorescent probe is critical for successful live-cell imaging, requiring high brightness, photostability, and minimal cytotoxicity. ATTO 565, a rhodamine-based dye, exhibits a high fluorescence quantum yield and exceptional thermal and photo-stability, making it an ideal fluorophore for these applications.

This compound is a derivative of ATTO 565 that incorporates a primary amine group via a cadaverine linker. This primary amine allows the probe to act as a substrate for transglutaminases, enzymes that catalyze the formation of isopeptide bonds between glutamine and lysine (B10760008) residues. By incorporating the fluorescently labeled cadaverine, transglutaminase activity can be visualized and quantified in living cells.

Furthermore, fluorescently labeled cadaverine derivatives, such as monodansylcadaverine (MDC), have been widely used to label autophagic vacuoles.[2][3][4][5] Autophagy is a cellular degradation process essential for homeostasis, and its dysregulation is implicated in numerous diseases. This compound, with its superior photophysical properties compared to traditional UV-excitable probes like MDC, offers a significant advantage for studying autophagy in live cells with less phototoxicity and better signal-to-noise ratio.

Photophysical and Chemical Properties

This compound's properties are primarily determined by the ATTO 565 fluorophore. Its strong absorption and high quantum yield ensure a bright fluorescent signal, crucial for detecting low-abundance targets in live cells.

| Property | Value | Reference |

| Excitation Maximum (λex) | 564 nm | [6] |

| Emission Maximum (λem) | 590 nm | [6] |

| Molar Extinction Coefficient | 1.2 x 10⁵ M⁻¹cm⁻¹ | [6] |

| Fluorescence Quantum Yield | ~90% | |

| Recommended Excitation Range | 545 - 575 nm | [6] |

| Reactive Group | Primary Amine | |

| Solubility | Polar organic solvents (e.g., DMSO, DMF) |

Application 1: Live-Cell Imaging of Transglutaminase Activity

Principle

Transglutaminases (TGs) are a family of enzymes that catalyze the post-translational modification of proteins by forming isopeptide bonds. In the presence of Ca²⁺, TGs incorporate primary amines into proteins at glutamine residues. This compound acts as a fluorescent amine donor. When a cell exhibits TG activity, the probe is covalently incorporated into cellular proteins, leading to a localized and quantifiable increase in fluorescence.

Signaling Pathway

Experimental Protocol

Materials:

-

This compound (prepare a 1-10 mM stock solution in anhydrous DMSO)

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

-

Cells of interest cultured on glass-bottom dishes or chamber slides

-

Positive control (e.g., ionomycin (B1663694) to induce Ca²⁺ influx)

-

Negative control (e.g., a specific transglutaminase inhibitor)

-

Fluorescence microscope with appropriate filter sets for ATTO 565 (e.g., TRITC/Cy3 channel)

Procedure:

-

Cell Culture: Plate cells on a suitable imaging dish and culture until they reach the desired confluency (typically 50-70%).

-

Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration of 20-50 µM. The optimal concentration should be determined empirically for each cell type to minimize background fluorescence.

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the staining solution to the cells.

-

Induction of Transglutaminase Activity (Optional): To observe induced activity, treat the cells with an appropriate stimulus (e.g., 1-5 µM ionomycin) for a designated period. For time-course experiments, the stimulus can be added during imaging.

-

Live-Cell Imaging: Place the imaging dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂. Acquire images at different time points to monitor the increase in fluorescence due to the incorporation of this compound into cellular proteins. Use the lowest possible laser power to minimize phototoxicity.

-

Data Analysis: Quantify the fluorescence intensity within defined regions of interest (ROIs) over time. An increase in fluorescence intensity indicates transglutaminase activity. The data can be presented as the fold change in fluorescence relative to the initial time point or a control condition.

Expected Results

| Treatment | Average Fluorescence Intensity (Arbitrary Units) at t=0 min | Average Fluorescence Intensity (Arbitrary Units) at t=60 min | Fold Change |

| Untreated Control | 150 ± 20 | 180 ± 25 | 1.2 |

| Ionomycin-treated | 160 ± 22 | 850 ± 75 | 5.3 |

| Inhibitor + Ionomycin | 155 ± 18 | 250 ± 30 | 1.6 |

Application 2: Live-Cell Imaging of Autophagy

Principle

Autophagy is a catabolic process that involves the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic components and deliver them to lysosomes for degradation. Fluorescently labeled cadaverine derivatives have been shown to accumulate in autophagic vacuoles, likely due to their lipophilic nature and the unique lipid composition of autophagosomal membranes. This compound can be used to label these structures for visualization and quantification in live cells.

Signaling Pathway

Experimental Protocol

Materials:

-

This compound (prepare a 1-10 mM stock solution in anhydrous DMSO)

-

Live-cell imaging medium (e.g., phenol red-free DMEM) or Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy

-

Cells of interest cultured on glass-bottom dishes or chamber slides

-

Positive control for autophagy induction (e.g., starvation by incubating in EBSS, or treatment with rapamycin)

-

Negative control (e.g., cells in nutrient-rich medium)

-

Fluorescence microscope with appropriate filter sets for ATTO 565

Procedure:

-

Cell Culture and Autophagy Induction: Plate cells on a suitable imaging dish. To induce autophagy, you can replace the growth medium with EBSS and incubate for 2-4 hours prior to staining. Alternatively, treat cells with an autophagy-inducing drug like rapamycin.

-

Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed imaging medium or EBSS to a final concentration of 0.05-1 µM. The optimal concentration should be determined for each cell line to achieve clear punctate staining with minimal background. A concentration of 0.05 mM has been reported for monodansylcadaverine.[2]

-

Cell Staining: Add the staining solution to the cells and incubate for 10-30 minutes at 37°C.

-

Wash: Gently wash the cells two to three times with pre-warmed imaging medium or PBS to remove excess probe.

-

Live-Cell Imaging: Immediately image the cells using a fluorescence microscope equipped with a heated stage and CO₂ chamber. Look for the formation of distinct fluorescent puncta within the cytoplasm, which are indicative of autophagic vacuoles.

-

Data Analysis: The level of autophagy can be quantified by counting the number of fluorescent puncta per cell or by measuring the total fluorescence intensity of the puncta per cell.[7][8] This analysis can be performed using image analysis software.

Experimental Workflow

Expected Results

| Condition | Average Number of Puncta per Cell | Average Puncta Fluorescence Intensity (A.U.) |

| Control (rich medium) | 5 ± 2 | 80 ± 15 |

| Starvation (EBSS) | 35 ± 8 | 450 ± 50 |

| Rapamycin-treated | 30 ± 6 | 400 ± 45 |

Troubleshooting

-

High Background Fluorescence:

-

Decrease the concentration of this compound.

-

Increase the number of wash steps after staining.

-

Ensure the imaging medium is free of components that may be autofluorescent.

-

-

Weak Signal:

-

Increase the concentration of the probe.

-

Increase the exposure time or laser power (be mindful of phototoxicity).

-

Ensure that the stimulus for transglutaminase activity or autophagy is effective in your cell type.

-

-

Phototoxicity:

-

Use the lowest possible laser power and exposure time.

-

Use a more sensitive camera.

-

Reduce the frequency of image acquisition for time-lapse experiments.

-

Conclusion

This compound is a highly effective fluorescent probe for the study of transglutaminase activity and autophagy in living cells. Its excellent photophysical properties provide a significant advantage over traditional fluorescent probes, enabling high-resolution imaging with improved signal-to-noise and reduced phototoxicity. The protocols provided here serve as a starting point for researchers to design and execute live-cell imaging experiments to investigate these crucial cellular processes. Optimization of probe concentration and incubation times for specific cell types is recommended for achieving the best results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. Monodansylcadaverine (MDC) is a specific in vivo marker for autophagic vacuoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resources.bio-techne.com [resources.bio-techne.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound, 5mg | Products | Leica Microsystems [leica-microsystems.com]

- 7. Quantitative Analysis of Autophagy using Advanced 3D Fluorescence Microscopy [jove.com]

- 8. Quantitative analysis of autophagy using advanced 3D fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

ATTO 565 Cadaverine: Application Notes and Protocols for Single-Molecule Detection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ATTO 565 cadaverine (B124047) for single-molecule detection techniques. This document outlines the exceptional photophysical properties of ATTO 565, detailed protocols for enzymatic labeling of proteins, and specific applications in single-molecule FRET (smFRET) and single-molecule pull-down (SiMPull) assays.

Introduction to ATTO 565 Cadaverine

ATTO 565 is a rhodamine-based fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and remarkable photostability, making it an ideal candidate for single-molecule studies.[1][2][3][4] The cadaverine derivative of ATTO 565 possesses a primary amine, enabling its covalent attachment to biomolecules through enzymatic or chemical means.[4] This specific functionality makes it a versatile tool for site-specific labeling of proteins, particularly for investigating protein-protein interactions and conformational changes at the single-molecule level.

Photophysical Properties of ATTO 565

The selection of a fluorophore is critical for the success of single-molecule experiments. ATTO 565 exhibits photophysical properties that are highly advantageous for minimizing photobleaching and maximizing signal-to-noise ratios.[3][5]

| Property | Value | Reference(s) |

| Absorption Maximum (λ_abs_) | 564 nm | [4] |

| Emission Maximum (λ_em_) | 590 nm | [4] |

| Molar Extinction Coefficient (ε_max_) | 1.2 x 10^5^ M^-1^ cm^-1^ | [4] |

| Fluorescence Quantum Yield (Φ_F_) | 90% | [4] |

| Fluorescence Lifetime (τ_fl_) | 4.0 ns | [4] |

Enzymatic Labeling of Proteins with this compound

A key advantage of this compound is its suitability for enzymatic labeling using transglutaminase (TGase).[6][7][8][9] This method allows for the site-specific incorporation of the dye into proteins containing a TGase recognition sequence (Q-tag), offering a high degree of control over the labeling stoichiometry.[8][9][10]

Protocol: Transglutaminase-Mediated Labeling of a Q-tagged Protein

This protocol describes the enzymatic labeling of a protein containing a glutamine-bearing recognition tag (Q-tag) with this compound.

Materials:

-

Q-tagged protein of interest

-

This compound

-

Microbial transglutaminase (bTG or similar)

-

Labeling buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Reducing agent (e.g., DTT or TCEP)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Purify the Q-tagged protein to a high degree of homogeneity. Ensure the protein is in a buffer compatible with TGase activity and free of primary amines.

-

Reaction Setup: In a microcentrifuge tube, combine the Q-tagged protein (e.g., to a final concentration of 10 µM), this compound (e.g., 100 µM), and TGase (e.g., 0.5 units). The optimal ratios may need to be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, or overnight at 4°C.

-

Quenching (Optional): The reaction can be stopped by adding a competitive amine substrate or by heat inactivation of the enzyme.

-

Purification: Remove unreacted this compound and the TGase enzyme by size-exclusion chromatography.

-

Characterization: Confirm successful labeling and determine the labeling efficiency using UV-Vis spectroscopy and SDS-PAGE analysis with fluorescence imaging.

Single-Molecule FRET (smFRET) Applications

smFRET is a powerful technique for probing conformational dynamics and intermolecular interactions.[11] ATTO 565 can serve as an excellent FRET acceptor when paired with a suitable donor dye (e.g., ATTO 488).

Experimental Workflow for smFRET Studies of Protein-Protein Interactions

The following diagram illustrates a typical workflow for an smFRET experiment to study the interaction between two proteins, Protein A and Protein B.

Single-Molecule Pull-Down (SiMPull) Assays

The SiMPull assay combines immunoprecipitation with single-molecule fluorescence microscopy to study protein complexes directly from cell lysates.[1][12][13][14][15] This technique allows for the quantification of protein-protein interactions and the determination of complex stoichiometry under near-physiological conditions.

Protocol: SiMPull of a Protein Complex

This protocol outlines the steps for pulling down a protein of interest and its binding partners from a cell lysate for single-molecule imaging.

Materials:

-

Cell lysate containing the protein of interest

-

Antibody specific to the protein of interest (bait)

-

This compound-labeled secondary antibody or protein for detection (prey)

-

PEG-passivated microscope slides

-

Biotinylated secondary antibody and streptavidin

-

TIRF microscope

Procedure:

-

Surface Preparation: Prepare a PEG-passivated flow chamber on a microscope slide.

-

Antibody Immobilization:

-

Incubate the chamber with streptavidin.

-

Add a biotinylated secondary antibody.

-

Introduce the primary antibody against the bait protein.

-

-

Pull-Down:

-

Introduce the cell lysate into the chamber and incubate to allow the capture of the bait protein and its interacting partners.

-

Wash thoroughly to remove unbound proteins.

-

-

Fluorescent Labeling:

-

Introduce the ATTO 565-labeled detection reagent (e.g., a fluorescently labeled antibody against the prey protein).

-

Wash to remove unbound detection reagent.

-

-

Imaging:

-

Image the surface using a TIRF microscope. Individual fluorescent spots correspond to single pulled-down complexes.

-

-

Data Analysis:

-

Count the number of fluorescent spots to quantify the amount of pulled-down complex.

-

Analyze the photobleaching steps of individual spots to determine the stoichiometry of the fluorescently labeled component.

-

Signaling Pathway Example: Cdc42/WASP Interaction

The interaction between the small GTPase Cdc42 and the Wiskott-Aldrich syndrome protein (WASP) is a crucial step in the regulation of the actin cytoskeleton.[16][17][18] This interaction can be studied at the single-molecule level using SiMPull to investigate the assembly of the signaling complex.

Data Presentation

| Parameter | Description | Typical Value Range for ATTO 565 |

| Signal-to-Noise Ratio (SNR) | The ratio of the fluorescence signal intensity to the standard deviation of the background noise. | > 5 (application dependent) |

| On-Time (τ_on_) | The duration a molecule remains in the fluorescent "on" state before blinking off. | Milliseconds to seconds |

| Off-Time (τ_off_) | The duration a molecule remains in the non-fluorescent "off" state before returning to the "on" state. | Milliseconds to seconds |

| Photobleaching Lifetime | The time until a molecule irreversibly loses its fluorescence. | Seconds to minutes |

Conclusion

This compound is a high-performance fluorescent probe for single-molecule detection. Its excellent photophysical properties and suitability for site-specific enzymatic labeling make it a powerful tool for researchers in cell biology and drug discovery. The protocols and application examples provided here offer a starting point for the design and execution of sophisticated single-molecule experiments to unravel complex biological processes.

References

- 1. ideals.illinois.edu [ideals.illinois.edu]

- 2. Atto 565 BioReagent, suitable for fluorescence | Sigma-Aldrich [sigmaaldrich.com]

- 3. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. leica-microsystems.com [leica-microsystems.com]

- 5. preprints.org [preprints.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Biotechnological Applications of Transglutaminases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. static1.squarespace.com [static1.squarespace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design of a glutamine substrate tag enabling protein labelling mediated by Bacillus subtilis transglutaminase | PLOS One [journals.plos.org]

- 11. Single-Molecule FRET to Measure Conformational Dynamics of DNA Mismatch Repair Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Single molecule pull-down for studying protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Single-molecule pull-down for studying protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Facile single-molecule pull-down assay for analysis of endogenous proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Small GTPase Cdc42, WASP, and scaffold proteins for higher-order assembly of the F-BAR domain protein - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cdc42 Interaction with N-WASP and Toca-1 Regulates Membrane Tubulation, Vesicle Formation and Vesicle Motility: Implications for Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Small GTPase Cdc42, WASP, and scaffold proteins for higher-order assembly of the F-BAR domain protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for ATTO 565 Cadaverine in Flow Cytometry (FACS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 565 cadaverine (B124047) is a fluorescent probe that belongs to the family of rhodamine dyes. It possesses a strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2] These characteristics make it a valuable tool for various fluorescence-based applications in life sciences. ATTO 565 cadaverine is particularly useful as a fluorescent amine donor substrate for transglutaminases (TGases).[2] This property allows for the detection and quantification of TGase activity in cells. Additionally, based on the established use of other fluorescently labeled cadaverine derivatives, this compound holds promise for the detection and measurement of autophagy. This document provides detailed protocols for the application of this compound in flow cytometry to assess both transglutaminase activity and autophagy.

Physicochemical and Spectral Properties of ATTO 565

A comprehensive understanding of the spectral properties of ATTO 565 is crucial for the proper setup of flow cytometry experiments, including the selection of appropriate lasers and filters.

| Property | Value | Reference |

| Excitation Maximum (λex) | 563-564 nm | [3] |

| Emission Maximum (λem) | 590-592 nm | [3] |

| Molar Extinction Coefficient | 1.2 x 10⁵ M⁻¹cm⁻¹ | [3] |

| Fluorescence Quantum Yield (η) | ~90% | [3] |

| Recommended Excitation Laser | 561 nm | [4] |

| Common Emission Filter | 585/42 nm |

Application 1: Detection of Transglutaminase Activity

Principle:

Transglutaminases are enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue in proteins. Active transglutaminases can also incorporate primary amines, such as the amine group on this compound, into their protein substrates. This enzymatic incorporation of the fluorescent probe into cellular proteins results in an increase in cellular fluorescence, which can be quantified by flow cytometry. This method allows for the analysis of transglutaminase activity on a single-cell basis.

Experimental Protocol:

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell culture medium appropriate for the cell line

-

FACS tubes (5 mL polystyrene round-bottom tubes)

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Cells of interest

-

Optional: Transglutaminase inhibitor (e.g., cystamine) for negative control

-

Optional: Transglutaminase activator (e.g., calcium ionophore) for positive control

Protocol:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light and moisture.

-

Further dilute the stock solution in cell culture medium or PBS to the desired working concentration. Based on protocols for other fluorescent cadaverine derivatives, a starting concentration range of 20-100 µM is recommended. The optimal concentration should be determined empirically for each cell type and experimental condition.

-

-

Cell Preparation:

-

Culture cells to the desired confluency.

-

Induce transglutaminase activity if required by your experimental design (e.g., by treating with an appropriate stimulus).

-

For suspension cells, collect by centrifugation. For adherent cells, detach using a gentle method such as trypsinization, followed by neutralization and washing.

-

Wash the cells once with pre-warmed PBS.

-

Resuspend the cells in pre-warmed cell culture medium or PBS at a concentration of 1 x 10⁶ cells/mL.

-

-

Staining:

-

Add the this compound working solution to the cell suspension.

-

Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and the level of transglutaminase activity.

-

(Optional) For control experiments, pre-incubate cells with a transglutaminase inhibitor for 30-60 minutes before adding this compound.

-

-

Washing:

-

After incubation, add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

-

Centrifuge at 300-400 x g for 5 minutes at 4°C and decant the supernatant.

-

Repeat the wash step twice to remove any unbound dye.

-

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in 200-500 µL of Flow Cytometry Staining Buffer.

-

Analyze the samples on a flow cytometer equipped with a 561 nm laser for excitation.

-

Collect the emission signal using a filter appropriate for ATTO 565, such as a 585/42 nm bandpass filter.

-

Use unstained cells as a negative control to set the baseline fluorescence.

-

Data Presentation:

The results can be presented as histograms showing the fluorescence intensity of the cell population. Quantitative data, such as the percentage of fluorescently labeled cells or the mean fluorescence intensity (MFI), should be summarized in a table for easy comparison between different experimental conditions.

| Treatment | Percentage of Labeled Cells (%) | Mean Fluorescence Intensity (MFI) |

| Untreated Control | ||

| Stimulus (TGase Activator) | ||

| Stimulus + TGase Inhibitor |

Workflow for Transglutaminase Activity Assay

Application 2: Detection of Autophagy

Principle:

Autophagy is a cellular process involving the degradation of cellular components via lysosomes. During autophagy, double-membraned vesicles called autophagosomes are formed. Monodansylcadaverine (MDC), a fluorescently labeled cadaverine, has been shown to accumulate in autophagic vacuoles, making it a useful probe for detecting autophagy. By analogy, this compound is hypothesized to also accumulate in these lipid-rich structures, allowing for the quantification of autophagy by flow cytometry. An increase in the number of autophagic vacuoles will result in a higher cellular fluorescence intensity.

Experimental Protocol:

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Earle's Balanced Salt Solution (EBSS) or other starvation medium

-

Complete cell culture medium

-

FACS tubes (5 mL polystyrene round-bottom tubes)

-

Flow Cytometry Staining Buffer

-

Cells of interest

-

Optional: Autophagy inducer (e.g., rapamycin, starvation) for positive control

-

Optional: Autophagy inhibitor (e.g., 3-methyladenine, bafilomycin A1) for negative control

Protocol:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.

-

Dilute the stock solution in PBS or the desired staining buffer to a working concentration. Based on protocols for MDC, a starting concentration of 50 µM is recommended. The optimal concentration should be determined for your specific cell type.

-

-

Induction of Autophagy:

-

Seed cells and culture overnight.

-

To induce autophagy, replace the complete medium with a starvation medium like EBSS and incubate for 2-4 hours at 37°C. Alternatively, treat cells with a known autophagy inducer. For control cells, maintain in complete culture medium.

-

-

Staining:

-

After the autophagy induction period, add the this compound working solution directly to the cells in their respective media.

-